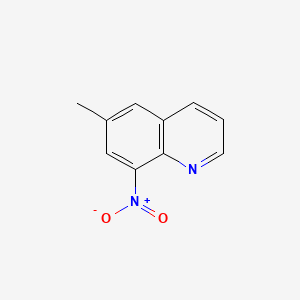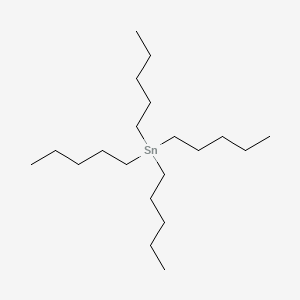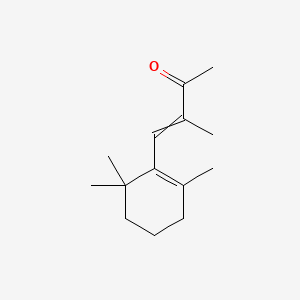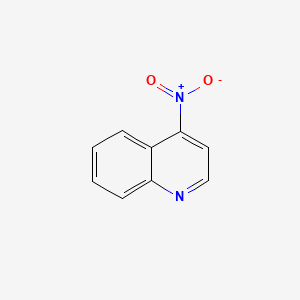
4-Nitroquinoline
Overview
Description
4-Nitroquinoline is a quinoline derivative and a tumorigenic compound . It is a carcinogenic and mutagenic chemical . It has a heterocyclic aromatic structure and the same basic chemical formula of C9H6N2O2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of 4-Nitroquinoline is C9H6N2O2 . Its molecular weight is 174.16 g/mol . The structure of 4-Nitroquinoline includes a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
4-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It induces DNA lesions usually corrected by nucleotide excision repair .
Physical And Chemical Properties Analysis
4-Nitroquinoline is yellow to brown in color . It has a melting point of 154-156 °C (lit.) . It is soluble in acetone .
Scientific Research Applications
Mutagenesis and Genetic Research
- Mutagenic Spectrum Characterization : 4-Nitroquinoline 1-oxide (4-NQO) is highly carcinogenic and mutagenic, creating mutations in various organisms. It has been used for genetic screens and to study DNA damage and repair. Whole-genome sequencing in Aspergillus nidulans revealed that 4-NQO induces substitutions in guanine and adenine residues, aiding in the understanding of its full mutagenic potential (Downes et al., 2014).
Carcinogenesis Models
- Squamous Cell Carcinoma Models : 4-NQO has been used to induce squamous cell carcinoma in animal models, particularly in rat palatal mucosa. This is significant for studying the development of oral cancers and their preceding mucosal changes (Nauta et al., 1996).
- DNA Damage and Carcinogenesis : Studies on 4-NQO-induced rat tongue carcinogenesis have shown that DNA damage in oral mucosa cells can predict the risk and progression of oral cancer. This model is crucial for understanding the genomic instability associated with cancer development (Ribeiro et al., 2004).
DNA Damage and Repair
- DNA Strand Breakage and Repair : 4-NQO causes both single and double-strand breaks in DNA, which can be repaired upon removal of the carcinogen. This aspect of 4-NQO is critical for studying the mechanisms of DNA damage and repair in cellular models (Andoh & Ide, 1972).
Photodynamic Activity
- Photodynamic Properties : 4-NQO also exhibits photodynamic activity, a phenomenon where light energy and a chemical sensitizer produce effects that neither component alone would cause. This property of 4-NQO has implications for studying photodynamic therapy and related areas (Nagata et al., 1967).
Molecular and Cellular Studies
Impact on RNA Synthesis : Research has shown that 4-NQO can affect RNA synthesis, particularly inhibiting amino acid incorporation by polyribosomal structures. This insight is valuable for understanding the molecular impact of carcinogens on cellular processes (Paul et al., 1969).
Enzyme Interaction and Metabolism : Studies on the metabolism of 4-NQO in mammalian cells provide insights into how different metabolic conditions affect the reactions of this compound. The enzymatic conversion of 4-NQO to 4-hydroxyaminoquinoline-1-oxide in liver and hepatomas is crucial for understanding the role of enzymes in carcinogenesis by 4NQO (Sugimura et al., 1966).
Safety And Hazards
Future Directions
4-Nitroquinoline is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It is also used in research to study its carcinogenic effects . Future research may focus on understanding its exact mechanism of action and finding ways to mitigate its harmful effects.
properties
IUPAC Name |
4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSFHWMXABGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190849 | |
| Record name | Quinoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroquinoline | |
CAS RN |
3741-15-9 | |
| Record name | 4-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-](/img/structure/B1605664.png)
![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)
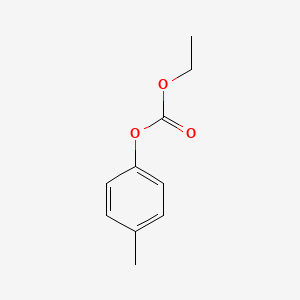
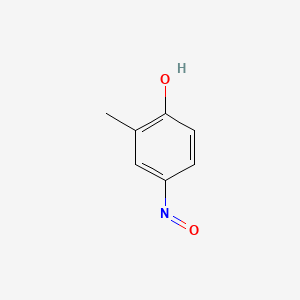
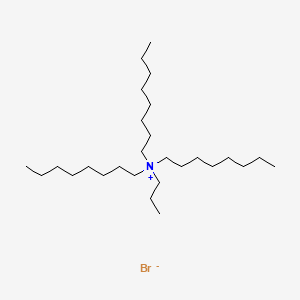
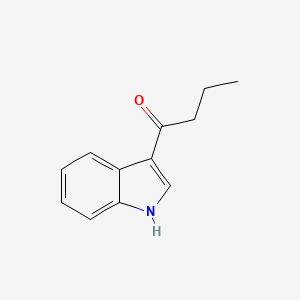
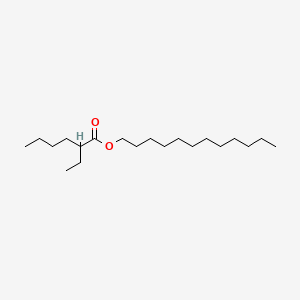
![Disodium 8-hydroxy-7-[(6-sulphonato-2-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1605673.png)

![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)

